molecular formula C10H11NO B023326 3-(Methyl(phenyl)amino)acrylaldehyde CAS No. 34900-01-1

3-(Methyl(phenyl)amino)acrylaldehyde

Cat. No. B023326
CAS RN: 34900-01-1
M. Wt: 161.2 g/mol
InChI Key: YLMOTKLYENPQLK-VMPITWQZSA-N
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Description

3-(Methyl(phenyl)amino)acrylaldehyde is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 3-(Methyl(phenyl)amino)acrylaldehyde consists of a methyl group (CH3) and a phenyl group (C6H5) attached to an amino group (NH2), which is connected to an acrylaldehyde group (CH=CHCHO) .


Physical And Chemical Properties Analysis

3-(Methyl(phenyl)amino)acrylaldehyde is a solid substance . It has a molecular weight of 161.2 and is stored under an inert atmosphere at temperatures between 2-8°C . Its solubility and other physical properties were not found in the sources I accessed.

Scientific Research Applications

Proteomics Research

3-(N-Phenyl-N-methyl)aminoacrolein: is utilized in proteomics research due to its reactivity with proteins and peptides. It serves as a biochemical tool for probing protein structure, function, and interactions. The compound’s ability to form covalent bonds with amino acid residues makes it valuable for labeling and identifying specific protein regions .

Formation of Nitrogen-Containing Heterocycles

The compound’s structure, containing both an aldehyde group and an enamine, allows it to act as a precursor for the synthesis of various nitrogen-containing heterocycles. These heterocycles, such as pyridines and pyrimidines, are significant in medicinal chemistry for their pharmacological properties .

Intermediate for N-Arylated Compounds

In organic synthesis, 3-(Methyl(phenyl)amino)acrylaldehyde is used as an intermediate for the preparation of N-arylated compounds. These compounds are important intermediates themselves, often leading to the development of more complex molecules with potential therapeutic applications .

Biochemical Studies

This compound is a key reagent in biochemical studies, particularly in the investigation of biochemical pathways and mechanisms. Its reactivity with various biomolecules allows researchers to trace and understand complex biochemical processes .

Material Science Applications

Due to its unique chemical properties, 3-(N-Phenyl-N-methyl)aminoacrolein can be used in material science, especially in the development of novel polymers and coatings. Its ability to undergo polymerization and cross-linking reactions contributes to creating materials with desired mechanical and chemical properties .

Drug Discovery and Development

The compound’s role in the synthesis of nitrogen-containing heterocycles makes it valuable in drug discovery and development. These heterocyclic structures are common in a wide range of pharmaceuticals, and the compound’s versatility in forming these structures aids in the creation of new drugs .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its vapors or mists, avoiding skin and eye contact, and using personal protective equipment .

properties

IUPAC Name

(E)-3-(N-methylanilino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOTKLYENPQLK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287034
Record name (2E)-3-(Methylphenylamino)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methyl(phenyl)amino)acrylaldehyde

CAS RN

34900-01-1, 14189-82-3
Record name (2E)-3-(Methylphenylamino)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34900-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Methylphenylamino)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenal, 3-(methylphenylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Propenal, 3-(methylphenylamino)-, (E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methyl(phenyl)amino)acrylaldehyde
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3-(Methyl(phenyl)amino)acrylaldehyde
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3-(Methyl(phenyl)amino)acrylaldehyde
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3-(Methyl(phenyl)amino)acrylaldehyde
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Q & A

Q1: What is surprising about the reaction of 3-(methyl(phenyl)amino)acrylaldehyde with 1,2-phenylenediamines?

A: While 3-(methyl(phenyl)amino)acrylaldehyde might be expected to react with 1,2-phenylenediamines to form substituted benzimidazoles, the research by [] unexpectedly found that 2H-benzimidazole derivatives were the major products. This suggests an unusual reaction pathway where the expected 2-aminovinyl benzimidazole intermediates are not formed, or if formed, quickly rearrange to yield the observed 2H-benzimidazoles. This unexpected reactivity highlights the potential of this aldehyde in producing valuable heterocyclic compounds through novel synthetic routes.

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